molecular formula C17H16BrN5O2S B451863 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B451863
M. Wt: 434.3g/mol
InChI Key: LYPQODXRAULGTN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-2-23-16(12-5-7-13(18)8-6-12)21-22-17(23)26-11-15(24)20-19-10-14-4-3-9-25-14/h3-10H,2,11H2,1H3,(H,20,24)/b19-10+

InChI Key

LYPQODXRAULGTN-VXLYETTFSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CO2)C3=CC=C(C=C3)Br

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CO2)C3=CC=C(C=C3)Br

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.